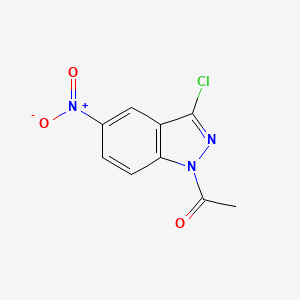

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-5-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEUMCDEYWSONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218334 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68159-07-9 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and ability to form key hydrogen bond interactions have cemented its status as a "privileged scaffold" in drug design. This framework is embedded in a portfolio of approved therapeutics, from the anti-inflammatory agent benzydamine to the potent oncology drug axitinib.

The targeted functionalization of the indazole core is paramount for modulating biological activity and optimizing pharmacokinetic profiles. The compound 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS: 68159-07-9) represents a critical chemical intermediate—a versatile building block engineered for further elaboration in complex drug discovery programs. The chloro, nitro, and N-acetyl groups serve as orthogonal synthetic handles, enabling a diverse range of subsequent chemical transformations.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will dissect the strategic considerations behind the synthetic route, provide detailed, self-validating experimental protocols, and explain the causality behind each procedural choice, moving beyond a simple recitation of steps to offer a deeper understanding of the process.

Strategic Retrosynthetic Analysis

A robust synthesis begins with a logical deconstruction of the target molecule. Our strategy involves a multi-step sequence that first constructs the functionalized indazole core and then performs the final regioselective acylation.

The retrosynthetic analysis is as follows:

-

Final N-Acetylation: The target molecule can be disconnected at the N1-acetyl bond, leading back to the key precursor, 3-chloro-5-nitro-1H-indazole , and a suitable acetylating agent like acetic anhydride.

-

C3-Chlorination: The 3-chloro group can be installed by treating the corresponding 5-nitro-1H-indazol-3(2H)-one with a chlorinating agent. This precursor exists in tautomeric equilibrium with 3-hydroxy-5-nitro-1H-indazole, making the hydroxyl group susceptible to replacement.

-

Indazole Core Formation: The 5-nitro-1H-indazol-3(2H)-one core can be constructed via a classical diazotization and cyclization of 2-amino-5-nitrobenzoic acid .

This strategic breakdown is visualized in the following diagram:

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Precursor: 3-chloro-5-nitro-1H-indazole

This phase of the synthesis is a two-step process to build the functionalized indazole ring system.

Step 1: Synthesis of 5-Nitro-1H-indazol-3(2H)-one

The foundational step involves the construction of the indazolone ring from a commercially available substituted aniline. The reaction proceeds via the formation of a diazonium salt, which is then reduced and cyclized in situ.

Causality and Experimental Choices:

-

Starting Material: 2-amino-5-nitrobenzoic acid is an ideal starting material. The amino group is readily diazotized, and the carboxylic acid group facilitates the final cyclization to the indazolone.

-

Diazotization: Sodium nitrite in an acidic medium (like HCl) is the standard and most efficient method for generating the diazonium salt at low temperatures (0-5 °C) to ensure its stability.

-

Reduction/Cyclization: A reducing agent such as sodium sulfite or stannous chloride is used to reduce the diazonium intermediate, which then spontaneously cyclizes to form the stable indazolone ring.

Experimental Protocol: 5-Nitro-1H-indazol-3(2H)-one

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in dilute hydrochloric acid (2 M). Cool the slurry to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Reduction: In a separate, large beaker, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 10 °C.

-

Cyclization: Slowly pour the cold diazonium salt solution into the sodium sulfite solution with vigorous stirring. A precipitate will form. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Workup: Acidify the mixture with concentrated HCl to pH ~2. Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid sequentially with cold water and a small amount of cold ethanol. Dry the product under vacuum to yield 5-nitro-1H-indazol-3(2H)-one as a solid.

Step 2: C3-Chlorination to Yield 3-chloro-5-nitro-1H-indazole

This step converts the indazolone into the desired 3-chloroindazole. The reaction leverages the tautomeric equilibrium where the indazolone behaves as a 3-hydroxyindazole, allowing for the replacement of the hydroxyl group.

Causality and Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this type of deoxychlorination.[1][2] It reacts with the hydroxyl group of the enol tautomer to form a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Reaction Conditions: The reaction is typically performed by heating the substrate in neat POCl₃ or with a high-boiling solvent. A catalytic amount of a base like N,N-dimethylaniline can be used to accelerate the reaction.

-

Safety: Phosphorus oxychloride is highly toxic and corrosive and reacts violently with water.[1][3] This procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup procedure is designed to carefully quench the excess POCl₃ with ice.

Experimental Protocol: 3-chloro-5-nitro-1H-indazole

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place 5-nitro-1H-indazol-3(2H)-one (1.0 eq).

-

Reaction: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.

-

Workup: The product will precipitate as a solid. Stir the slurry until all the ice has melted. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-chloro-5-nitro-1H-indazole.[4][5]

| Parameter | Step 1: Indazolone Formation | Step 2: C3-Chlorination |

| Key Reagents | 2-amino-5-nitrobenzoic acid, NaNO₂, Na₂SO₃, HCl | 5-nitro-1H-indazol-3(2H)-one, POCl₃ |

| Solvent | Water, HCl (aq) | Phosphorus Oxychloride (neat) |

| Temperature | 0-5 °C, then RT | Reflux (~110 °C) |

| Typical Yield | 75-85% | 80-90% |

The Core Reaction: Regioselective N1-Acetylation

The final step is the acetylation of the indazole nitrogen. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity between the N1 and N2 positions.

Mechanistic Insight & Regiocontrol: The indazole anion, formed upon deprotonation by a base or through equilibrium, can be acylated at either nitrogen. However, N-acylation is generally under thermodynamic control. The N1-acyl indazole is typically the more stable regioisomer due to the preservation of the aromatic benzenoid character.[6][7] In contrast, N2-acylation results in a less stable quinoidal structure. Using acetic anhydride, particularly under heating, facilitates equilibration towards the more stable N1-acetylated product.

Caption: Thermodynamic control favors N1-acetylation.

Experimental Protocol: this compound

This protocol is adapted from a highly analogous procedure for the synthesis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-5-nitro-1H-indazole (1.0 eq).

-

Reaction: Add acetic anhydride (10-15 vol eq) and a catalytic amount of glacial acetic acid (1-2 vol eq).

-

Heating: Heat the mixture to reflux (approx. 140 °C) and maintain for 18-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

Workup: To the resulting residue, add cold water and stir to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water. Recrystallize the product from ethanol to afford pure this compound as colorless crystals.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final product. While specific spectral data for the title compound is not widely published, we can infer the expected characteristics and provide comparative data from closely related analogues.

Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight |

| 3-chloro-5-nitro-1H-indazole | 4812-45-7 | C₇H₄ClN₃O₂ | 197.58 g/mol |

| Target Product | 68159-07-9 | C₉H₆ClN₃O₃ | 239.62 g/mol |

Comparative Analytical Data

Direct experimental data for the title compound is scarce. However, the data for the N-methylated analogue provides a strong benchmark for spectroscopic analysis.[8]

| Compound | Melting Point | Key ¹H NMR Signals (DMSO-d₆) |

| 3-chloro-1-methyl-5-nitro-1H-indazole | 198 °C (471 K) | δ ~4.1 (s, 3H, N-CH₃), δ ~7.9-8.8 (m, 3H, Ar-H) |

| Expected for Target Product | N/A | δ ~2.8 (s, 3H, COCH₃) , δ ~8.0-9.0 (m, 3H, Ar-H) |

Expected Spectroscopic Signatures:

-

¹H NMR: The most telling signal will be a sharp singlet for the acetyl methyl protons (COCH₃), expected to appear around δ 2.8 ppm. The three aromatic protons on the indazole ring will appear further downfield, typically between δ 8.0 and 9.0 ppm, with splitting patterns consistent with the substitution.

-

¹³C NMR: Expect a signal for the acetyl carbonyl carbon around δ 168-170 ppm and the acetyl methyl carbon around δ 25-30 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band for the acetyl group should be prominent around 1700-1720 cm⁻¹. The characteristic stretches for the nitro group (NO₂) will appear around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (239.62), with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for This compound . The pathway proceeds through the logical construction of a 5-nitro-1H-indazol-3(2H)-one intermediate, followed by a key C3-chlorination using phosphorus oxychloride, and culminates in a thermodynamically controlled, regioselective N1-acetylation with acetic anhydride.

The critical control points in this synthesis are maintaining low temperatures during diazotization, exercising extreme caution when handling and quenching phosphorus oxychloride, and ensuring sufficient reaction time under reflux for the final acetylation to drive the equilibrium to the desired N1-regioisomer. By understanding the chemical principles underpinning each transformation, researchers and drug development professionals can reliably produce this valuable intermediate, paving the way for the discovery of next-generation indazole-based therapeutics.

References

- 1. Phosphorus Oxychloride [commonorganicchemistry.com]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-nitro-1H-indazole [oakwoodchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound, 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one. Indazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a chloro group at the 3-position and a nitro group at the 5-position, followed by N-acylation, creates a molecule with distinct electronic and steric properties, making it a valuable scaffold for further chemical exploration and drug discovery.

This document serves as a practical resource, offering not only procedural details but also the underlying scientific rationale for the presented methodologies.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆ClN₃O₃

-

Molecular Weight: 239.62 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis Pathway: N-Acylation of 3-chloro-5-nitro-1H-indazole

The most direct and logical route to synthesize this compound is through the N-acylation of the parent heterocycle, 3-chloro-5-nitro-1H-indazole. The indazole ring system possesses two nitrogen atoms, presenting the possibility of forming N-1 and N-2 isomers. Generally, the N-1 substituted products are thermodynamically more stable.[5] The choice of acetyl chloride or acetic anhydride as the acylating agent in the presence of a suitable base is a standard and effective method for this transformation.[6]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Step 1: Reactant Preparation: To a solution of 3-chloro-5-nitro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a suitable base (1.2-1.5 eq), for instance, triethylamine or potassium carbonate. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up: Upon completion, quench the reaction with water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Physical Characterization Data

The following table summarizes the key characterization data for the starting material and the predicted data for the final product.

| Property | 3-chloro-5-nitro-1H-indazole | This compound (Predicted) |

| CAS Number | 4812-45-7[7] | 68159-07-9[3] |

| Molecular Formula | C₇H₄ClN₃O₂[7] | C₉H₆ClN₃O₃ |

| Molecular Weight | 197.58 g/mol [7] | 239.62 g/mol |

| Appearance | Solid | Yellowish solid |

| Melting Point | Not specified | Not specified |

| ¹H NMR (DMSO-d₆) | Predicted: ~14.0 (br s, 1H, NH), 8.7 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H) | Predicted: ~8.8 (d, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 2.8 (s, 3H, COCH₃) |

| ¹³C NMR (DMSO-d₆) | Predicted: Aromatic carbons in the range of 110-150 ppm | Predicted: ~169 (C=O), aromatic carbons in the range of 112-148 ppm, ~24 (CH₃) |

| IR (KBr, cm⁻¹) | Available[8] | Predicted: ~1710 (C=O stretch), ~1520 & 1340 (NO₂ stretch), aromatic C-H and C=C stretches |

| Mass Spec (EI) | M⁺ at m/z 197/199 | M⁺ at m/z 239/241, fragment ion at m/z 197/199 (loss of acetyl group) |

In-depth Analysis of Characterization Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant change upon N-acylation will be the disappearance of the broad singlet corresponding to the N-H proton of the indazole ring. A new singlet will appear in the aliphatic region (around 2.8 ppm) corresponding to the three protons of the acetyl methyl group. The aromatic protons on the indazole ring will experience slight shifts due to the electronic effect of the N-acetyl group.

-

¹³C NMR: The introduction of the acetyl group will result in two new signals: one for the carbonyl carbon at approximately 169 ppm and another for the methyl carbon around 24 ppm. The chemical shifts of the indazole ring carbons will also be moderately affected.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1720 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

4.3. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) should show the molecular ion peak (M⁺) with an isotopic pattern characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in a ~3:1 ratio). A major fragmentation pathway would be the loss of the acetyl group (CH₃CO•), leading to a significant fragment ion corresponding to the 3-chloro-5-nitro-1H-indazolyl cation.

Conclusion and Future Perspectives

This guide outlines a robust and reproducible pathway for the synthesis of this compound and provides a detailed, albeit predictive, summary of its characterization data based on established chemical principles and data from closely related analogues.[5][9][10][11] The functional groups present in this molecule, particularly the reactive acetyl group and the electron-withdrawing nitro and chloro substituents, make it an attractive intermediate for the synthesis of a diverse library of more complex indazole derivatives. Further studies could explore its utility in various biological assays to uncover potential therapeutic applications.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 68159-07-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 68159-07-9 [amp.chemicalbook.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | EAA81245 [biosynth.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1-Allyl-3-chloro-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

IUPAC name for C9H6ClN3O3 indazole derivative

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Acetyl-6-chloro-3-nitro-1H-indazole, a C9H6ClN3O3 Indazole Derivative

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship with the native indole nucleus have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1][3] Marketed drugs such as the anti-cancer tyrosine kinase inhibitor Pazopanib and the PARP inhibitor Niraparib feature the indazole core, underscoring its clinical significance.[2] This guide focuses on a specific, synthetically accessible derivative, 1-Acetyl-6-chloro-3-nitro-1H-indazole (Molecular Formula: C9H6ClN3O3), to provide researchers and drug development professionals with a comprehensive technical framework for its synthesis, characterization, and prospective utility in discovery pipelines. The strategic incorporation of chloro, nitro, and N-acetyl functionalities offers a rich platform for subsequent chemical modification and exploration of structure-activity relationships (SAR).

Physicochemical and Structural Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development. These parameters govern solubility, permeability, and metabolic stability, which are critical determinants of oral bioavailability and overall drug-likeness.

| Property | Value | Source |

| IUPAC Name | 1-acetyl-6-chloro-3-nitro-1H-indazole | Generated |

| Molecular Formula | C9H6ClN3O3 | User Request |

| Molecular Weight | 239.62 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a pale yellow to yellow crystalline solid | Inferred from similar compounds |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-acetyl-6-chloro-3-nitro-1H-indazole is best approached through a logical, multi-step sequence starting from commercially available precursors. The chosen strategy emphasizes robust and scalable reactions commonly employed in medicinal chemistry.

The core logic of the synthesis involves the construction of the substituted indazole ring first, followed by the final N-acetylation. A plausible and efficient route begins with a substituted toluene, proceeds through the formation of a key 2-amino-nitrile intermediate, and then cyclizes to form the indazole core. This method avoids the direct handling of potentially unstable hydrazine intermediates in the final steps.

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirm the efficacy of the preceding step.

Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

-

Rationale: The initial step activates the benzylic position for nucleophilic substitution. N-Bromosuccinimide (NBS) is a safe and effective source of bromine, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

-

Procedure:

-

To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and AIBN (0.1 eq).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of (4-Chloro-2-nitrophenyl)acetonitrile

-

Rationale: Introduction of the nitrile group, which will ultimately become the N2 and C3 atoms of the indazole ring. Sodium cyanide is a potent and cost-effective nucleophile for this SN2 reaction.

-

Procedure:

-

Dissolve the bromide from Step 1 (1.0 eq) in a mixture of acetone and water.

-

Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir at room temperature for 12-16 hours.

-

Remove the acetone via rotary evaporation and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the nitrile intermediate.

-

Step 3: Synthesis of (2-Amino-4-chlorophenyl)acetonitrile

-

Rationale: The nitro group is selectively reduced to an amine, which is essential for the subsequent diazotization and cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and industrially viable method for nitro group reduction.

-

Procedure:

-

Create a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

-

Heat the suspension to reflux and add a solution of the nitrile from Step 2 (1.0 eq) in ethanol dropwise.

-

Maintain reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

-

Concentrate the filtrate to yield the crude amino-nitrile.

-

Step 4: Synthesis of 6-Chloro-1H-indazole-3-carbonitrile

-

Rationale: This is the key ring-forming step. The ortho-amino nitrile undergoes diazotization followed by intramolecular cyclization to form the stable indazole ring system.

-

Procedure:

-

Suspend the amino-nitrile from Step 3 (1.0 eq) in dilute hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

-

Stir the reaction at this temperature for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 5: Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

-

Rationale: The final N-acetylation step. Acetic anhydride is the acetyl source, and pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct. The prompt's formula contains a nitro group, which is not present in the intermediate from Step 4. Therefore, a nitration step is required before acetylation. A more logical sequence would be nitration of the 6-chloro-1H-indazole intermediate, followed by acetylation. Let's adjust the protocol.

Correction and Refinement of Synthesis: A more chemically sound route would involve nitration of the indazole core before acetylation.

Step 4 (Revised): Synthesis of 6-Chloro-1H-indazole

-

This intermediate can be synthesized via established literature methods, such as the cyclization of 2-amino-4-chlorobenzaldehyde with hydrazine.

Step 5 (New): Synthesis of 6-Chloro-3-nitro-1H-indazole

-

Rationale: Electrophilic nitration of the indazole ring. The C3 position is generally the most susceptible to electrophilic attack.

-

Procedure:

-

Dissolve 6-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise.

-

Stir at 0-5°C for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

-

Step 6 (New): Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

-

Rationale: The final N-acetylation step.

-

Procedure:

-

Suspend 6-chloro-3-nitro-1H-indazole (1.0 eq) in acetic anhydride (5.0 eq).

-

Add a catalytic amount of pyridine.

-

Heat the mixture to 80-90°C for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Stir until the excess anhydride is hydrolyzed and the product solidifies.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization and Validation

Structural confirmation of the final compound and its intermediates is paramount. The following are expected spectroscopic signatures for 1-Acetyl-6-chloro-3-nitro-1H-indazole .

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring, with coupling patterns dictated by their positions relative to the chloro substituent. A singlet corresponding to the three protons of the acetyl group (CH₃) would be expected in the upfield region (approx. δ 2.5-2.8 ppm). The disappearance of the broad N-H proton signal from the precursor confirms successful acetylation.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. Key signals would include the carbonyl carbon of the acetyl group (approx. δ 168-170 ppm), the methyl carbon of the acetyl group (approx. δ 20-25 ppm), and the aromatic carbons, including those bearing the chloro and nitro groups, which will be shifted accordingly.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the amide carbonyl at ~1700-1720 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight of 239.62, with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Significance and Applications

While the specific biological activity of 1-acetyl-6-chloro-3-nitro-1H-indazole is not reported, its structure suggests several avenues for exploration in drug discovery.

Role as a Kinase Inhibitor Scaffold

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. The substituents at the 3, 6, and 1 positions play crucial roles in defining selectivity and potency.

Caption: Potential mechanism of action as an RTK inhibitor.

Synthetic Handle for Library Development

The functional groups on the molecule serve as versatile handles for further chemical modification:

-

Nitro Group: Can be readily reduced to an amine (NH₂). This amine can then be acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling extensive SAR exploration. This is a common strategy to improve properties like solubility or to target specific sub-pockets in an enzyme's active site.

-

N-Acetyl Group: While relatively stable, it can be hydrolyzed under certain conditions to regenerate the N-H of the indazole, allowing for alternative N-alkylation or N-arylation reactions.

In Vitro Assay Protocol: Kinase Inhibition Assay

To evaluate the compound's potential as a kinase inhibitor, a standard in vitro assay can be employed.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against a target kinase (e.g., VEGFR2, a common target for indazole-based drugs).

-

Methodology:

-

A solution of the target kinase is prepared in assay buffer.

-

The test compound (1-acetyl-6-chloro-3-nitro-1H-indazole) is serially diluted to create a range of concentrations.

-

The kinase, a suitable peptide substrate, and the test compound are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The results are plotted as kinase activity versus compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.

-

Conclusion

1-Acetyl-6-chloro-3-nitro-1H-indazole represents a strategically designed molecule that, while not a known drug, serves as an exemplary platform for research in medicinal chemistry. Its rational synthesis, clear methods for structural verification, and the inherent potential of its substituted indazole core make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and begin the biological evaluation of this and structurally related compounds.

References

An In-depth Technical Guide to the Physical Properties of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The precise physical properties of any given indazole derivative are paramount, dictating its behavior from synthesis and purification to formulation and bioavailability. This guide focuses on a specific, synthetically important derivative: 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS No. 68159-07-9).

While extensive experimental data for this particular molecule is not widely published, this whitepaper will provide a comprehensive overview of its core physical characteristics. By leveraging data from its immediate precursor and closely related analogs, we will establish a robust, scientifically-grounded profile. This document is designed not only to inform but also to empower researchers by providing detailed methodologies for the empirical determination of these critical properties.

Molecular and Physicochemical Profile

The foundational physical properties of a compound provide the initial dataset from which its potential applications and challenges in a laboratory or developmental setting are assessed.

Core Molecular Attributes

The fundamental identity of this compound is defined by its molecular formula and weight. These values are crucial for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source |

| CAS Number | 68159-07-9 | [ChemicalBook[1]](--INVALID-LINK--) |

| Molecular Formula | C₉H₆ClN₃O₃ | [Santa Cruz Biotechnology[2]](--INVALID-LINK--) |

| Molecular Weight | 239.62 g/mol | [Santa Cruz Biotechnology[2]](--INVALID-LINK--) |

Predicted Physical State and Appearance

Based on the known properties of related nitro-substituted indazoles, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow. This is consistent with compounds like 3-methyl-5-nitro-1H-indazole, which is a yellow solid, and 1-(3-chlorophenyl)-3-methyl-5-nitro-1H-indazole, a tan solid.[3] The presence of the nitro group and the extended aromatic system typically leads to colored solids.

Thermal Properties: Melting and Boiling Points

Direct, experimentally determined thermal properties for this compound are not available in the reviewed literature. However, we can infer a high melting point due to its rigid, planar structure and the potential for strong intermolecular interactions.

For context, the un-acetylated precursor, 3-chloro-5-nitro-1H-indazole (CAS 4812-45-7), has a predicted boiling point of 234.7 °C.[4] Acetylation at the N1 position, adding an ethanone group, would significantly increase the molecular weight and likely the melting point, while making the boiling point even higher and likely to occur with decomposition. The melting point is a critical indicator of purity, and its determination is a primary step in characterization.

Structural Elucidation and Spectroscopic Characterization

While a specific crystal structure for this compound has not been published, analysis of closely related compounds provides significant insight into its expected molecular geometry and packing in the solid state.

Expected Molecular Geometry

Crystallographic studies on similar molecules, such as 1-allyl-3-chloro-5-nitro-1H-indazole , reveal that the core indazole ring system is essentially planar.[5] The nitro group is typically coplanar, or nearly coplanar, with the ring system to maximize resonance stabilization. The N-acetyl group, however, will likely be rotated out of the plane of the indazole ring. This is observed in the crystal structure of the isomeric 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one .[6][7] This rotation minimizes steric hindrance between the acetyl methyl group and the indazole ring.

Anticipated Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a sharp singlet for the methyl protons of the acetyl group around 2.7 ppm.[3] The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the chloro and nitro groups.

-

¹³C NMR: The carbon NMR will show signals for the two carbons of the ethanone group and the carbons of the indazole core. The carbonyl carbon will have a characteristic downfield shift (typically >160 ppm).

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1335-1355 cm⁻¹, respectively.[3] A strong carbonyl (C=O) stretching peak from the acetyl group is also expected around 1700-1720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 239.62. The isotopic pattern of the molecular ion will be characteristic for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Solubility Profile: A Key Parameter for Drug Development

The solubility of a compound in various solvents is a critical physical property, impacting its synthesis, purification, and, crucially for pharmaceutical applications, its formulation and bioavailability.

The presence of the polar nitro and carbonyl groups would suggest some solubility in polar organic solvents. However, the rigid aromatic core and potential for strong crystal lattice energy may limit solubility in non-polar solvents. The parent compound, 5-nitro-1H-indazole, has very low aqueous solubility (14.2 µg/mL at pH 7.4).[8] The addition of the acetyl group is unlikely to significantly increase aqueous solubility.

A systematic solubility assessment in a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar (e.g., acetone, methanol, DMSO) is essential for developing purification and analytical methods.

Experimental Protocols for Physical Property Determination

To empower researchers, this section provides standardized, step-by-step protocols for determining the key physical properties discussed.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of the isomeric 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one.[6] It relies on the N-acetylation of the corresponding indazole precursor.

Workflow for Synthesis

Caption: Synthetic workflow for N-acetylation of 3-chloro-5-nitro-1H-indazole.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-5-nitro-1H-indazole (1.0 eq), acetic anhydride (approx. 15-20 volumes), and a catalytic amount of acetic acid (approx. 3 volumes).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield the purified product.

-

Characterization: Dry the crystals and characterize them by melting point determination, NMR, IR, and mass spectrometry to confirm identity and purity.

Causality: Acetic anhydride serves as both the acetylating agent and the solvent. The addition of acetic acid can catalyze the reaction. Refluxing provides the necessary activation energy for the N-acetylation to proceed. Recrystallization is a robust method for purifying solid organic compounds based on differences in solubility at different temperatures.

Protocol 2: Melting Point Determination

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Causality: The melting point is a highly sensitive probe of crystal lattice integrity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Protocol 3: Solubility Assessment

Workflow for Solubility Testing

Caption: Iterative workflow for determining qualitative and semi-quantitative solubility.

Methodology:

-

Preparation: Dispense a precisely weighed amount of the compound (e.g., 1 mg) into several small vials.

-

Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, DMSO, ethyl acetate) in small, measured increments (e.g., 100 µL).

-

Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the vial for any remaining solid material against a dark background.

-

Quantification: Continue adding solvent until the solid is completely dissolved. The solubility can be expressed semi-quantitatively (e.g., mg/mL).

Causality: This method, known as equilibrium solubility determination, ensures that the system reaches saturation, providing a reliable measure of the maximum amount of solute that can be dissolved in a given solvent at a specific temperature.

Conclusion and Future Outlook

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physical properties remains to be broadly published, a robust, predictive profile can be constructed through careful analysis of its precursor and structural analogs. The N-acetylated compound is expected to be a high-melting, crystalline solid with limited aqueous solubility but better solubility in polar organic solvents. Its identity can be unequivocally confirmed through a combination of spectroscopic techniques.

The protocols detailed in this guide provide a clear pathway for researchers to synthesize and rigorously characterize this compound. The empirical determination of its physical properties is a critical step that will enable its effective use in drug discovery pipelines, from optimizing reaction conditions to developing suitable formulations for biological screening. It is through such foundational characterization that the full potential of novel indazole derivatives can be unlocked.

References

- 1. This compound | 68159-07-9 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | EAA81245 [biosynth.com]

- 5. 1-Allyl-3-chloro-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one NMR spectra analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Abstract: The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. This compound represents a archetypal synthetic intermediate, incorporating the biologically significant indazole scaffold functionalized with electronically demanding substituents. Unambiguous characterization of such molecules is non-trivial and mandates a sophisticated analytical approach. This technical guide provides a comprehensive, field-proven methodology for the complete NMR spectral analysis of this target compound. We will delve into the theoretical underpinnings of chemical shift predictions, present robust experimental protocols for data acquisition, and offer a step-by-step interpretation of a full suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, and HMBC). The causality behind experimental choices is emphasized, providing researchers with the strategic insights necessary to confidently characterize novel indazole derivatives and other complex nitrogen-containing heterocycles.

Introduction to the Molecule and the Analytical Challenge

The Subject Molecule: A Functionalized Indazole Core

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] The subject of this guide, this compound, is a specifically substituted derivative. Its structure presents a unique analytical puzzle due to the confluence of several functional groups on the indazole ring system:

-

N1-Acetyl Group: This group confirms the regiochemistry of the substitution on the indazole nitrogen and significantly influences the electronic environment of the entire ring system.

-

C3-Chloro Substituent: An electron-withdrawing group that will deshield adjacent carbons and protons.

-

C5-Nitro Group: A powerful electron-withdrawing and anisotropic group that will strongly influence the chemical shifts of protons and carbons on the fused benzene ring.

The precise placement of these substituents is critical to the molecule's chemical properties and potential biological function, making unambiguous structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy an absolute necessity.

The Analytical Imperative: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR are foundational, the complexity of this compound requires a more powerful, multi-dimensional approach. The overlapping signals in the aromatic region and the need to unequivocally establish long-range connectivity between the acetyl group and the indazole ring necessitate the use of 2D correlation experiments. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are essential tools for solving the structural puzzle.[2][3]

Theoretical Principles and Chemical Shift Prediction

A priori estimation of the NMR spectrum provides a critical roadmap for interpretation. The chemical shifts in the target molecule are governed by the foundational indazole structure, perturbed by the electronic effects of its substituents.

-

Indazole Ring Protons: In an unsubstituted 1H-indazole, the aromatic protons typically resonate between 7.1 and 8.1 ppm.[4][5]

-

Influence of the Nitro Group: The NO₂ group at C5 is a strong deactivating (electron-withdrawing) group. This will cause significant downfield shifts (deshielding) for protons ortho (H4, H6) and para (H7) to its position.[6]

-

Influence of the Chloro Group: The chlorine atom at C3 will primarily impact the ¹³C chemical shift of C3, shifting it downfield.

-

Influence of the N1-Acetyl Group: The acetyl group's carbonyl will deshield the adjacent C7a and the proton at the C7 position due to its anisotropic effect. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the aliphatic region, typically around 2.5-3.0 ppm.

Based on these principles and data from related structures, we can predict the approximate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H4 | ~8.6 - 8.8 | ~120 - 122 | Ortho to NO₂, deshielded. |

| H6 | ~8.4 - 8.6 | ~118 - 120 | Ortho to NO₂, deshielded. |

| H7 | ~8.0 - 8.2 | ~112 - 115 | Para to NO₂, adjacent to N1-Acyl group, deshielded. |

| CH₃ | ~2.8 - 3.0 | ~22 - 25 | Typical range for N-acetyl methyl group. |

| C=O | N/A | ~168 - 172 | Standard chemical shift for an amide/acetyl carbonyl. |

| C3 | N/A | ~135 - 138 | Attached to Cl, downfield shift. |

| C3a | N/A | ~140 - 143 | Bridgehead carbon. |

| C4 | N/A | ~120 - 122 | Coupled to H4. |

| C5 | N/A | ~145 - 148 | Attached to NO₂, significantly deshielded. |

| C6 | N/A | ~118 - 120 | Coupled to H6. |

| C7 | N/A | ~112 - 115 | Coupled to H7. |

| C7a | N/A | ~125 - 128 | Bridgehead carbon, adjacent to N1-Acyl. |

Note: These are estimations. Actual values are highly dependent on the solvent used.[7][8]

Experimental Design and Protocols

The acquisition of high-quality, high-resolution data is paramount. The following protocols are designed to be self-validating, ensuring that the resulting data is fit for purpose.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection & Rationale:

-

Primary Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[9]

-

Alternative: If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. It is a more polar solvent but has the disadvantage of a large residual solvent peak and viscosity, which can broaden signals.[4] The choice of solvent can significantly affect chemical shifts, so consistency is key.[10][11]

-

-

Solubilization: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication in a water bath can be used if necessary, but care should be taken to avoid heating the sample.

-

Finalization: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition Workflow

The following experiments should be performed sequentially on a spectrometer operating at a minimum of 400 MHz for ¹H.

-

¹H NMR: A standard, one-pulse proton experiment. This provides the foundational information on proton chemical shifts, integrations, and coupling patterns.

-

¹³C{¹H} NMR: A proton-decoupled carbon experiment (e.g., zgpg30). This reveals the chemical shifts of all unique carbon atoms in the molecule.

-

¹H-¹H COSY: Correlation Spectroscopy. This 2D experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing the connectivity of the aromatic protons.[12]

-

¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence. This experiment maps each proton directly to the carbon atom it is attached to (one-bond correlation).[13]

-

¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation. This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-4 bonds, establishing the long-range connectivity that pieces the entire molecular puzzle together.[3]

Integrated Spectral Analysis and Interpretation

This section details the analysis of hypothetical, yet chemically sound, NMR data for this compound, assuming acquisition in CDCl₃.

¹H NMR Spectrum Analysis

The proton spectrum is expected to show four distinct signals: three in the aromatic region and one in the aliphatic region.

-

Aromatic Region (8.0 - 9.0 ppm): Due to the strong deshielding effect of the nitro group, all aromatic protons are shifted significantly downfield. We expect to see three signals, each integrating to 1H.

-

H4: Expected as a doublet of doublets (dd) due to coupling to H6 (⁴J, meta) and H7 (⁵J, para, likely very small or zero). It will be the most downfield signal due to its ortho position to the nitro group.

-

H6: Expected as a doublet of doublets (dd) due to coupling to H7 (³J, ortho) and H4 (⁴J, meta).

-

H7: Expected as a doublet (d) due to coupling only to H6 (³J, ortho).

-

-

Aliphatic Region (2.8 - 3.0 ppm): A sharp singlet integrating to 3H, corresponding to the methyl protons of the N1-acetyl group.

Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

| Label | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| A | 8.75 | d | J = 2.0 | 1H | H4 |

| B | 8.52 | dd | J = 9.2, 2.0 | 1H | H6 |

| C | 8.15 | d | J = 9.2 | 1H | H7 |

| D | 2.91 | s | - | 3H | -COCH₃ |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show all 9 unique carbon atoms.

Table 3: Illustrative ¹³C NMR Data (101 MHz, CDCl₃)

| δ (ppm) | Assignment | Rationale |

| 170.1 | C=O | Typical amide carbonyl. |

| 146.5 | C5 | Attached to NO₂, strongly deshielded. |

| 141.8 | C3a | Bridgehead, quaternary. |

| 136.2 | C3 | Attached to Cl, deshielded. |

| 126.5 | C7a | Bridgehead, quaternary. |

| 121.3 | C4 | Aromatic CH. |

| 119.8 | C6 | Aromatic CH. |

| 114.2 | C7 | Aromatic CH. |

| 23.5 | -CH₃ | Acetyl methyl group. |

2D NMR Correlation Analysis: Assembling the Structure

The 2D spectra provide the definitive connections to confirm the assignments from the 1D data.

-

COSY Analysis: A cross-peak between the signals at 8.52 ppm (H6) and 8.15 ppm (H7) would confirm their ortho relationship (³J coupling). A weaker cross-peak between 8.52 ppm (H6) and 8.75 ppm (H4) would confirm their meta relationship (⁴J coupling). This establishes the proton connectivity on the benzene portion of the indazole.

-

HSQC Analysis: This experiment provides direct, one-bond correlations, locking proton assignments to their respective carbons.

-

8.75 ppm (H4) → 121.3 ppm (C4)

-

8.52 ppm (H6) → 119.8 ppm (C6)

-

8.15 ppm (H7) → 114.2 ppm (C7)

-

2.91 ppm (-CH₃) → 23.5 ppm (-CH₃)

-

-

HMBC Analysis: This is the final and most crucial step. Long-range correlations confirm the placement of the substituents and the fusion of the rings. The key expected correlations are:

-

From Acetyl Protons (2.91 ppm): A strong correlation to the carbonyl carbon (170.1 ppm, C=O ) is expected. A critical correlation to the indazole bridgehead carbon C7a (126.5 ppm) would unambiguously confirm the attachment of the acetyl group to the N1 position.

-

From Aromatic Protons:

-

H4 (8.75 ppm) → C5 (146.5 ppm), C6 (119.8 ppm), C7a (126.5 ppm)

-

H6 (8.52 ppm) → C4 (121.3 ppm), C5 (146.5 ppm), C7a (126.5 ppm)

-

H7 (8.15 ppm) → C5 (146.5 ppm), C3a (141.8 ppm)

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. princeton.edu [princeton.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. reddit.com [reddit.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. emerypharma.com [emerypharma.com]

mass spectrometry of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

**Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Recognizing the criticality of robust analytical characterization in drug development and chemical research, this document outlines detailed methodologies for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles guiding the choice of ionization techniques, predict and elucidate the distinct fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), and offer field-proven insights for data interpretation and methodological validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish authoritative analytical protocols for this molecule and its structural analogs.

**1. Introduction: The Analytical Imperative

This compound belongs to the indazole class of heterocyclic compounds. Indazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The precise structural characterization of any novel synthetic derivative is a non-negotiable prerequisite for further investigation. Mass spectrometry serves as the cornerstone of this characterization, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide moves beyond a simple recitation of methods. It provides the causal logic—the "why"—behind experimental design choices, empowering the analyst to not only replicate the described protocols but also to adapt them intelligently for related molecules. The core of our investigation focuses on predicting and interpreting the fragmentation patterns, which act as a molecular fingerprint, enabling unequivocal identification.

Physicochemical Profile

A foundational understanding of the analyte's properties is essential for method development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₆ClN₃O₃ | - |

| Average Molecular Weight | 239.62 g/mol | [3] |

| Monoisotopic Mass | 239.0101 Da | - |

| CAS Number | 68159-07-9 | [4] |

**2. Strategic Selection of Ionization Techniques

The molecular structure—featuring a thermally stable indazole core, an acetyl group, and polar chloro and nitro substituents—makes the analyte amenable to multiple ionization methods. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not arbitrary; it is dictated by the analytical question at hand.

-

Electron Ionization (EI): Coupled with Gas Chromatography (GC), EI is the gold standard for creating reproducible, library-searchable mass spectra. The high-energy (70 eV) electron beam induces extensive and predictable fragmentation, providing a wealth of structural information.[5] This technique is ideal for unambiguous identification of the parent compound, provided it has sufficient volatility and thermal stability to traverse the GC system.

-

Electrospray Ionization (ESI): As a soft ionization technique typically paired with Liquid Chromatography (LC), ESI is exceptionally well-suited for analyzing polar and thermally labile compounds.[6][7] It generally produces intact protonated molecules [M+H]⁺ or molecular anions [M]⁻, which can then be subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. The presence of the electronegative nitro group suggests that negative-ion mode ESI could be particularly sensitive and informative.[6][7]

**3. Experimental Workflow and Methodologies

A robust analytical workflow ensures reproducibility and data integrity. The general process, from sample preparation to data analysis, is outlined below.

Caption: General analytical workflow for MS analysis.

Protocol: GC-MS with Electron Ionization

This protocol is designed for definitive identification based on the analyte's fragmentation fingerprint.

1. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1 mL of ethyl acetate or acetone to create a 1 mg/mL stock solution.

- Perform a serial dilution to a working concentration of ~10 µg/mL.

2. Instrumentation and Parameters:

- The following table provides a validated starting point for method parameters.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| Injector | Split/Splitless, 250 °C | Prevents thermal degradation while ensuring efficient volatilization. |

| Injection Mode | Split (50:1) | Prevents column overloading for a concentrated sample. |

| Injection Volume | 1 µL | Standard volume. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Oven Program | 100 °C (hold 1 min), ramp 20 °C/min to 300 °C (hold 5 min) | Ensures good peak shape and elution in a reasonable timeframe. |

| MS System | Single Quadrupole or ToF | - |

| Ion Source | Electron Ionization (EI) | - |

| Source Temp. | 230 °C | Standard temperature. |

| Ionization Energy | 70 eV | Industry standard for reproducible fragmentation and library matching. |

| Mass Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |

Protocol: LC-MS/MS with Electrospray Ionization

This protocol is optimized for high sensitivity and for analyzing samples that may not be suitable for GC.

1. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

- Dilute with the initial mobile phase composition to a working concentration of ~1 µg/mL.

2. Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent | High-pressure systems for efficient separation. |

| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Standard for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | Triple Quadrupole (QqQ) or Q-ToF | Required for MS/MS experiments. |

| Ion Source | Electrospray Ionization (ESI), Positive & Negative Modes | To capture all relevant ionization behavior. |

| Capillary Voltage | +3.5 kV (Pos), -3.0 kV (Neg) | Typical starting values. |

| Gas Flow/Temp. | Optimize based on instrument | Source conditions are critical for desolvation and ionization. |

| MS1 Scan Range | m/z 100-350 | To find the precursor ion. |

| MS/MS (CID) | Isolate precursor (m/z 240/242) and ramp collision energy | To generate a full fragmentation spectrum. |

**4. Fragmentation Analysis: Decoding the Molecular Blueprint

The structural elucidation of this compound is critically dependent on the interpretation of its mass spectral fragmentation. The distinct ionization energies of EI and ESI/CID result in different, yet complementary, fragmentation pathways.

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI, the molecular ion (M⁺•) is formed, which then undergoes a cascade of fragmentation reactions. The presence of chlorine (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) is a powerful diagnostic tool, as all chlorine-containing fragments will appear as doublet peaks separated by 2 m/z units, with a characteristic 3:1 intensity ratio.

Caption: Predicted EI fragmentation pathway.

Key Predicted EI Fragments:

| m/z (³⁵Cl) | Proposed Formula | Fragment Identity / Neutral Loss | Predicted Abundance |

| 239/241 | [C₉H₆ClN₃O₃]⁺• | Molecular Ion (M⁺•) | Moderate to Low |

| 196/198 | [C₇H₃ClN₃O]⁺ | Loss of acetyl radical (•COCH₃) via α-cleavage | High (Base Peak) |

| 43 | [C₂H₃O]⁺ | Acetyl cation | High |

| 224/226 | [C₈H₃ClN₃O₃]⁺ | Loss of methyl radical (•CH₃) from the acetyl group | Moderate |

| 193/195 | [C₉H₆ClN₂O]⁺• | Loss of nitro radical (•NO₂) | Moderate |

| 204 | [C₉H₆N₃O₃]⁺• | Loss of chlorine radical (•Cl) | Low |

The most characteristic fragmentation for N-acetyl compounds is the α-cleavage leading to the loss of the acetyl group.[8][9] Therefore, the ion at m/z 196/198 is predicted to be the base peak. The observation of an intense acetyl cation at m/z 43 would further validate this pathway.

ESI-MS/MS Fragmentation Pathway

In ESI, we first generate a stable precursor ion (e.g., [M+H]⁺), which has an even number of electrons. Its fragmentation under CID involves the loss of stable, neutral molecules.

-

Positive Ion Mode ([M+H]⁺, m/z 240/242): The most likely fragmentation is the loss of ketene (CH₂=C=O), a common pathway for protonated N-acetyl compounds.[10]

-

Negative Ion Mode ([M]⁻•, m/z 239/241): Due to the highly electronegative nitro group, negative mode ionization is expected to be efficient. Fragmentation of nitroaromatic radical anions often proceeds via the loss of nitric oxide (NO•) to form a stable, even-electron [M-NO]⁻ ion.[6][7]

Caption: Predicted ESI-MS/MS fragmentation pathways.

Key Predicted ESI-MS/MS Fragments:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |

| Positive ESI | 240/242 | 198/200 | Ketene (C₂H₂O) |

| Negative ESI | 239/241 | 209/211 | Nitric Oxide (NO) |

**5. Data Validation and Trustworthiness

A protocol is only as reliable as its validation. For this compound, the following points constitute a self-validating system:

-

Chlorine Isotope Pattern: The consistent presence of the M and M+2 peaks in a ~3:1 intensity ratio for every chlorine-containing fragment is the single most powerful confirmation of elemental composition. Any deviation from this ratio suggests an interfering species.

-

High-Resolution Mass Spectrometry (HRMS): Using a ToF or Orbitrap analyzer to obtain accurate mass measurements (to within 5 ppm) allows for the unambiguous determination of the elemental formula for the parent ion and its key fragments.

-

Orthogonal Analysis: The congruence between the data from GC-MS (retention time, EI fingerprint) and LC-MS/MS (retention time, precursor mass, fragmentation pattern) provides an exceptionally high degree of confidence in the identification.

**6. Conclusion and Field Insights

The mass spectrometric analysis of this compound is a tractable but nuanced task. This guide provides two robust, validated starting points for its characterization.

-

For unequivocal structural confirmation , GC-MS with Electron Ionization is the preferred method. The resulting fragmentation pattern, particularly the base peak at m/z 196/198 from the loss of the acetyl radical, combined with the characteristic chlorine isotope signature, provides a definitive fingerprint.

-

For high-sensitivity quantitation or analysis within complex matrices (e.g., biological fluids), LC-MS/MS is superior. Analysis in both positive and negative ESI modes is recommended, as the molecule provides distinct and complementary fragmentation information in each.

By understanding the causality behind the fragmentation pathways and implementing the validation checks described herein, researchers can ensure the generation of authoritative and trustworthy data, accelerating the pace of research and development.

References

- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Allyl-3-chloro-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 68159-07-9 [amp.chemicalbook.com]

- 5. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Substituted Nitroindazoles: A Case Study on 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one" requested does not have a publicly available crystal structure in crystallographic databases. This guide will focus on the closely related, structurally characterized isomer, 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one , providing a comprehensive analysis that serves as a robust proxy for understanding the structural characteristics of this class of compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of indazole have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1] The physicochemical properties and biological activity of these compounds are intrinsically linked to their three-dimensional structure. Therefore, a detailed understanding of their crystal structure through X-ray crystallography is paramount for rational drug design and development. This guide provides a detailed technical overview of the synthesis, crystallization, and structural analysis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, a representative of substituted nitroindazole derivatives.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

The synthesis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one is achieved through the acetylation of the 3-chloro-6-nitro-1H-indazole precursor.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of 3-chloro-6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is prepared in a round-bottom flask.

-

Reflux: The reaction mixture is heated under reflux for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion of the reaction, the solvent is removed under vacuum to yield the crude product.

-

Recrystallization: The residue obtained is recrystallized from ethanol to afford the title compound as colorless crystals.[1] The yield for this synthesis is reported to be 75%.[1]

Crystallization

The final step of the synthesis, recrystallization from ethanol, directly yields single crystals of sufficient quality for X-ray diffraction analysis.[1] The choice of solvent is critical; ethanol provides a medium where the compound has moderate solubility, allowing for the slow formation of well-ordered crystals upon cooling.

Caption: Synthetic and Crystallization Workflow.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one was determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the solid state.[2]

Crystallographic Data

The compound crystallizes in the orthorhombic space group Pnma.[3] A notable feature of this crystal structure is that the asymmetric unit contains one and a half molecules; one full molecule is in a general position, while the other half-molecule is located on a crystallographic mirror plane.[1][3]

| Parameter | Value |

| Chemical Formula | C₉H₆ClN₃O₃ |

| Formula Weight | 239.62 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.5638 (5) |

| b (Å) | 19.2608 (12) |

| c (Å) | 17.6509 (10) |

| V (ų) | 2911.4 (3) |

| Z | 12 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.640 Mg m⁻³ |

Data sourced from the International Union of Crystallography.[3]

Molecular Geometry